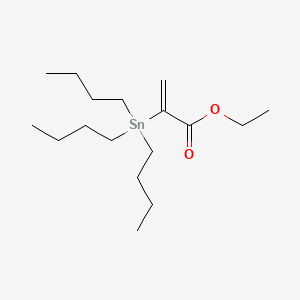

2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester

Description

IUPAC Name and Synonyms

The IUPAC name for this compound is ethyl 2-tributylstannylprop-2-enoate . Common synonyms include:

Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 123706-82-1 | |

| Molecular Weight | 389.15 g/mol | |

| SMILES | CCCC[Sn](CCCC)(CCCC)C(=C)C(=O)OCC |

|

| InChIKey | NKUCFACQOVDFMT-UHFFFAOYSA-N |

The structure features a tin atom bonded to three butyl chains and a vinyl group, with an ethyl ester substituent. This configuration allows for transmetalation in catalytic cycles while retaining stability.

Historical Context in Organotin Chemistry

Origins of Organotin Compounds

The field of organotin chemistry began with Edward Frankland’s 1849 synthesis of diethyltin diiodide, followed by Carl Löwig’s 1852 work on alkyltin compounds. These early discoveries laid the groundwork for industrial applications, including polyvinyl chloride (PVC) stabilization and biocidal agents.

Evolution of Tributyltin Derivatives

Tributyltin compounds gained prominence in the 1950s due to their versatility:

- PVC Stabilizers : Prevent degradation under heat/light.

- Antifouling Agents : Tributyltin oxides were once widely used in marine paints but banned due to ecological toxicity.

- Catalysts : Organotin compounds act as Lewis acids in esterification and polyurethane synthesis.

The development of cross-coupling methodologies, particularly the Stille reaction, further elevated the status of tributylstannyl reagents.

Position in Organometallic Chemistry Literature

Role in Stille Coupling Reactions

2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester is a key reagent in the Stille reaction, enabling the formation of carbon-carbon bonds between sp²-hybridized organostannanes and organic electrophiles (e.g., aryl halides). The reaction proceeds via oxidative addition of the electrophile to palladium, followed by transmetalation with the stannane and reductive elimination to form the coupled product.

Coordination Chemistry of Tin

Tin’s ability to adopt diverse coordination states (e.g., tetrahedral, trigonal bipyramidal) enhances its catalytic utility. For example, tributyltin chlorides form pentacoordinate complexes with pyridine, enabling ligand exchange during transmetalation.

Structural Isomers and Related Compounds

Geometric Isomerism

The compound can exist in cis (Z) or trans (E) configurations due to the double bond in the acrylate group. The (E)-isomer (CAS 82101-76-6) is more commonly used in Stille couplings, as trans geometry facilitates optimal orbital alignment for transmetalation.

Related Organotin Compounds

| Compound Name | CAS Number | Molecular Formula | Primary Application |

|---|---|---|---|

| 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester | 123706-82-1 | C₁₇H₃₄O₂Sn | Stille coupling reagent |

| Tributyltin propionate | 5863-72-9 | C₁₅H₃₂O₂Sn | PVC stabilizer |

| Tributyltin acrylate | 16683072 | C₁₅H₃₀O₂Sn | Polymerization catalyst |

| Ethyl 3-(tributylstannyl)prop-2-enoate | 10992754 | C₁₇H₃₄O₂Sn | Stille coupling |

Key Differences :

Properties

IUPAC Name |

ethyl 2-tributylstannylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7O2.3C4H9.Sn/c1-3-5(6)7-4-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUCFACQOVDFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448615 | |

| Record name | 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123706-82-1 | |

| Record name | 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester typically involves the reaction of ethyl 2-bromoacrylate with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in Stille coupling reactions, where the tributyltin group is replaced by another group, typically an aryl or vinyl halide.

Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid or ester derivatives.

Reduction Reactions: It can be reduced to form simpler organotin compounds.

Common Reagents and Conditions

Stille Coupling: Palladium catalysts such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used. The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or toluene, under an inert atmosphere.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Stille Coupling: The major products are substituted alkenes or aromatic compounds.

Oxidation: The products include carboxylic acids or esters.

Reduction: The products are simpler organotin compounds or hydrocarbons.

Scientific Research Applications

2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester is used in various scientific research applications, including:

Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.

Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester primarily involves its role as a reagent in Stille coupling reactions. The tributyltin group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The palladium catalyst coordinates with the tin atom, allowing the transfer of the organic group to the electrophile, resulting in the formation of the desired product.

Comparison with Similar Compounds

Key Findings:

Reactivity and Synthesis: The tributylstannyl group in the target compound enables participation in Stille cross-coupling reactions, facilitating carbon-carbon bond formation in complex organic syntheses . This contrasts with simpler acrylates like ethyl acrylate, which primarily undergo radical polymerization . Cyano- and nitro-substituted derivatives (e.g., ) exhibit enhanced electron-withdrawing effects, altering reactivity in Michael additions or Diels-Alder reactions .

Physical Properties :

- The tributylstannyl group significantly increases molecular weight (~427 g/mol) compared to ethyl cinnamate (176 g/mol) or ethyl acrylate (100 g/mol), impacting solubility and lipophilicity .

- Bulky substituents (e.g., dicyclopropyl in ) introduce steric hindrance, reducing polymerization rates but enhancing thermal stability in polymers .

Applications: Biomedical: Ethyl cinnamate is widely used in food and cosmetics due to its aromatic profile , while cyano-substituted acrylates () serve as intermediates in drug synthesis . Industrial: Ethyl acrylate dominates polymer production , whereas the target compound’s organotin moiety limits its use to niche synthetic applications .

Toxicity and Regulation: Organotin compounds, including the target molecule, are regulated under global standards (e.g., EU REACH) due to bioaccumulation and neurotoxicity risks . Ethyl acrylate, while less toxic, requires handling precautions due to respiratory irritation .

Biological Activity

2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester, also known by its CAS number 123706-82-1, is an organotin compound that has garnered attention due to its potential applications in various fields, including materials science and organic synthesis. This article explores the biological activity of this compound, focusing on its toxicity, potential therapeutic effects, and environmental impact.

- Molecular Formula : C17H34O2Sn

- Molecular Weight : 389.1517 g/mol

- Structure : The compound features a tributylstannyl group attached to an ethyl ester of propenoic acid, which contributes to its unique reactivity and properties.

Toxicity Studies

Research has indicated that organotin compounds like 2-propenoic acid, 2-(tributylstannyl)-, ethyl ester can exhibit significant toxicity. Organotins are known for their endocrine-disrupting properties and potential carcinogenic effects. The following table summarizes key findings from toxicity studies:

The biological activity of 2-propenoic acid, 2-(tributylstannyl)-, ethyl ester can be attributed to several mechanisms:

- Endocrine Disruption : Organotin compounds can interfere with hormonal functions by mimicking or blocking hormones, leading to reproductive and developmental issues in wildlife and potentially humans.

- Cytotoxic Effects : The compound has been shown to induce apoptosis in various cell lines, suggesting a mechanism of action that could be exploited for therapeutic purposes but also raises concerns regarding its safety.

Case Studies

-

Environmental Impact on Aquatic Life

A study conducted on the effects of tributylstannyl compounds on aquatic ecosystems revealed significant bioaccumulation in fish species. The study highlighted the potential for these compounds to disrupt endocrine systems in aquatic organisms, leading to altered reproductive behaviors and population declines. -

Potential Therapeutic Applications

Preliminary research suggests that derivatives of organotin compounds may have applications in cancer therapy due to their ability to induce apoptosis in cancer cells. However, further studies are needed to evaluate their efficacy and safety in clinical settings.

Regulatory Status

Due to the potential risks associated with organotin compounds, regulatory agencies have established guidelines for their use. Ethyl acrylate (related compound) has been assessed for its carcinogenic potential and environmental impact, leading to recommendations for limited exposure in industrial settings .

Q & A

Basic: What are the recommended synthetic routes for 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester?

Methodological Answer:

The synthesis typically involves organotin reagents reacting with acrylate precursors. A common approach is the nucleophilic substitution of a halogenated acrylate ester (e.g., 2-chloroacrylic acid ethyl ester) with tributylstannane under inert conditions. Catalyst systems like palladium(0) or copper(I) may facilitate stannylation. Purification via column chromatography under oxygen-free conditions is critical to prevent oxidation of the tributylstannyl group . Regulatory compliance for handling organotin compounds must be followed, as outlined in EPA guidelines for chemical reporting .

Basic: How to characterize the structure of this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm the ethyl ester moiety (e.g., triplet for CHCHO at δ ~1.2–1.4 ppm) and the acrylate backbone (vinyl protons at δ ~5.8–6.5 ppm). The tributylstannyl group shows distinct Sn NMR signals (δ ~0–150 ppm, depending on coordination) .

- IR Spectroscopy : Look for ester C=O stretch (~1720 cm) and Sn-C vibrations (~500–600 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with Sn-containing species .

Advanced: What strategies mitigate the instability of the tributylstannyl group during polymerization?

Methodological Answer:

- Inert Atmospheres : Conduct reactions under nitrogen or argon to prevent oxidative degradation of the Sn moiety .

- Stabilizing Additives : Use radical inhibitors (e.g., TEMPO) or chelating agents to minimize side reactions during free-radical polymerization .

- Low-Temperature Conditions : Polymerize at ≤60°C to reduce thermal decomposition of the organotin group .

Advanced: How to resolve contradictions in reactivity data when using this compound in Stille coupling?

Methodological Answer:

- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(PPh) vs. Pd(dba)) to address variability in coupling efficiency. Ligand choice (e.g., AsPh) can enhance transmetallation rates .

- Purification Protocols : Remove trace oxidants (e.g., peroxides in solvents) via alumina columns, as they degrade the tributylstannyl group and reduce reactivity .

- Kinetic Studies : Use Sn NMR to monitor real-time stannyl group stability under reaction conditions .

Basic: What are the safety protocols for handling organotin compounds?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Waste Disposal : Collect organotin waste separately in labeled containers for specialized treatment, as per EPA guidelines .

- Toxicity Monitoring : Regularly test for airborne tin species using OSHA-compliant methods .

Advanced: How does the electronic nature of the acrylate ester influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The acrylate’s conjugated ester group stabilizes transition states in Stille coupling, enhancing reactivity with aryl halides. Computational studies (DFT) can model charge distribution .

- Steric Effects : Bulky substituents on the acrylate may hinder catalyst access; substituent tuning (e.g., methyl vs. ethyl esters) balances reactivity and steric demand .

Basic: What analytical techniques confirm the purity of this compound?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–260 nm) separate impurities. Mobile phases often use acetonitrile/water mixtures .

- GC-MS : Suitable for volatile byproducts (e.g., tributyltin hydride). Use splitless injection and He carrier gas .

- Elemental Analysis : Quantify Sn content (theoretical ~25–30%) to confirm stoichiometric integrity .

Advanced: What are the environmental implications of using tributylstannyl-containing compounds in research?

Methodological Answer:

- Regulatory Compliance : Adhere to REACH and EPA restrictions on organotin use. Substitute with less toxic alternatives (e.g., silanes) where feasible .

- Biodegradation Studies : Assess microbial degradation pathways using LC-MS/MS to identify persistent tin species in waste streams .

- Green Chemistry Metrics : Calculate E-factors (waste per product mass) to optimize synthetic routes and minimize environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.